molecular formula C12H13ClFNO B12834679 N-(4-Fluorobenzyl)-N-methylfuran-2-amine hydrochloride

N-(4-Fluorobenzyl)-N-methylfuran-2-amine hydrochloride

Cat. No.: B12834679
M. Wt: 241.69 g/mol
InChI Key: PSNRCCBXIHRVHO-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-N-methylfuran-2-amine hydrochloride is a chemical compound that belongs to the class of substituted amines It is characterized by the presence of a fluorobenzyl group attached to a methylfuran-2-amine backbone

Properties

Molecular Formula

C12H13ClFNO

Molecular Weight

241.69 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-methylfuran-2-amine;hydrochloride

InChI

InChI=1S/C12H12FNO.ClH/c1-14(12-3-2-8-15-12)9-10-4-6-11(13)7-5-10;/h2-8H,9H2,1H3;1H

InChI Key

PSNRCCBXIHRVHO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C2=CC=CO2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-N-methylfuran-2-amine hydrochloride typically involves the reaction of 4-fluorobenzylamine with N-methylfuran-2-amine under specific conditions. One common method involves the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-N-methylfuran-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

N-(4-Fluorobenzyl)-N-methylfuran-2-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-N-methylfuran-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the methylfuran-2-amine backbone contributes to its overall stability and reactivity. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzyl)piperazine hydrochloride
  • N-(4-Fluorobenzyl)-N-methylpiperidine hydrochloride
  • N-(4-Fluorobenzyl)-N-methylpyrrolidine hydrochloride

Uniqueness

N-(4-Fluorobenzyl)-N-methylfuran-2-amine hydrochloride is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

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